rel-K252a is an alkaloid compound derived from the soil bacteria of the Nocardiopsis species. It is a structural analog of staurosporine and is recognized for its potent inhibitory effects on various protein kinases, including phosphorylase kinase, protein kinase A, and protein kinase C. The compound has garnered significant attention in biochemical research due to its ability to penetrate cell membranes and modulate intracellular signaling pathways, making it a valuable tool in both basic and applied sciences.
rel-K252a is primarily isolated from the fermentation products of Nocardiopsis species. The industrial production of this compound typically involves fermenting these bacteria to obtain K252b, which is subsequently methylated to produce rel-K252a. This process highlights the compound's natural origin and its relevance in biotechnological applications.
rel-K252a belongs to the class of indole alkaloids and is characterized by its complex molecular structure that allows it to interact with various biological targets. Its classification as a protein kinase inhibitor places it within a broader category of compounds that are critical in regulating cellular functions through phosphorylation processes .
The synthesis of rel-K252a can be achieved through a methylation reaction involving its precursor, K252b. The process typically follows these steps:
This synthetic route requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. The methylation process is crucial as it enhances the bioavailability of rel-K252a, allowing for effective biological assays and applications.
rel-K252a participates in several chemical reactions, including:
Common reagents used in these reactions include:
The products formed depend on the specific conditions and reagents used during these reactions.
rel-K252a exerts its biological effects primarily through competitive inhibition at the ATP binding site of protein kinases. This inhibition disrupts signal transduction pathways that rely on phosphorylation events mediated by kinases such as phosphorylase kinase, protein kinase A, and protein kinase C. The compound's ability to inhibit these kinases makes it a vital tool for studying cellular signaling mechanisms and potential therapeutic applications .
rel-K252a is typically described as a solid at room temperature with limited solubility in water but good solubility in organic solvents such as dimethyl sulfoxide (DMSO). Its melting point and specific optical rotation values are not widely documented but are essential for characterizing the compound.
The chemical stability of rel-K252a can vary depending on environmental conditions such as pH and temperature. It is sensitive to oxidation; thus, handling under inert atmospheres or reducing conditions is recommended to preserve its integrity during experiments .
rel-K252a has diverse applications across various scientific fields:
rel-K252a is a microbial alkaloid first isolated from the fermentation broth of Nocardiopsis sp. K-252, a Gram-positive actinomycete strain belonging to the family Streptosporangiaceae [5] [9]. This bacterial genus exhibits significant metabolic diversity, with particular strains demonstrating specialized capabilities for producing complex indolocarbazole alkaloids. The taxonomic identification of K252a-producing strains involves comprehensive polyphasic characterization, including 16S rRNA gene sequencing, morphological analysis of hyphal structures, and chemotaxonomic profiling of cell wall components [9]. Fermentation studies reveal that these strains typically produce K252a as a secondary metabolite during late logarithmic and stationary growth phases, suggesting a possible ecological role in microbial competition or environmental adaptation [1].
Genomic analysis of producing strains indicates the presence of nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene clusters, which are characteristic enzymatic machinery for indolocarbazole biosynthesis [9]. The biosynthetic pathway initiates with the dimerization of tryptophan derivatives followed by successive glycosylation and methylation reactions, ultimately yielding the characteristic carbazole structure with a complex sugar moiety bridging N12 and N13 positions [9] [10]. Strain improvement programs have demonstrated that wild-type isolates typically produce K252a at titers ranging from 50-200 mg/L, though these yields can be significantly enhanced through mutagenesis and genetic engineering approaches targeting regulatory elements within the biosynthetic gene cluster [5].
Table 1: Microbial Producers of K252a and Related Alkaloids
Producing Strain | Taxonomic Classification | Natural Compounds | Yield Range (mg/L) |
---|---|---|---|
Nocardiopsis sp. K-252 | Actinobacteria, Streptosporangiaceae | K252a, K252b, K252c | 50-200 |
Streptomyces sp. L-13-11 | Actinobacteria, Streptomycetaceae | Staurosporine, K252a analogs | 20-150 |
Saccharothrix aerocolonigenes | Actinobacteria, Pseudonocardiaceae | AT2433 (K252a analog) | 30-100 |
Optimization of K252a fermentation involves sophisticated manipulation of nutritional parameters and process conditions to maximize metabolic flux toward the target alkaloid. Carbon source selection critically influences biosynthesis, with slowly metabolized carbohydrates like galactose and lactose demonstrating superior productivity compared to rapidly assimilated glucose, which exerts catabolite repression on secondary metabolite pathways [3]. Nitrogen availability similarly regulates alkaloid production, with organic nitrogen sources such as soybean meal and yeast extract typically outperforming inorganic ammonium salts [3]. Phosphate concentration requires precise control (typically maintained at 0.5-5 mM) due to its well-documented suppressive effect on secondary metabolism at elevated concentrations [3].
Modern bioprocess optimization employs statistical design-of-experiment (DoE) methodologies, particularly response surface methodology (RSM), to model complex parameter interactions [3]. A central composite design investigating carbon-nitrogen-phosphorus ratios identified optimal concentrations of 40 g/L dextrin, 15 g/L soybean meal, and 2 mM phosphate for maximal K252a yield in bench-scale fermenters [3]. Digitalization strategies further enhance bioprocess control through real-time monitoring of critical parameters (pH, dissolved oxygen, temperature) integrated with advanced analytics. Implementation of laboratory information management systems (LIMS) enables data-driven decision-making by correlating historical fermentation datasets with productivity outcomes [6]. Recent advances demonstrate that artificial intelligence-driven digital twins can predict K252a titers with >85% accuracy by simulating cellular metabolism in response to nutrient feeding strategies [6].
Table 2: Impact of Medium Components on K252a Production
Medium Component | Optimal Concentration | Function | Effect of Deviation from Optimum |
---|---|---|---|
Galactose | 40 g/L | Carbon source | Catabolite repression at high glucose |
Soybean Meal | 15 g/L | Organic nitrogen | Reduced yields with inorganic nitrogen |
KH₂PO₄ | 2 mM | Phosphate source | >5 mM suppresses secondary metabolism |
MgSO₄·7H₂O | 0.5 g/L | Cofactor | Diminished yields below 0.2 g/L |
Trace Elements | 1 ml/L | Enzyme cofactors | Critical for oxidative coupling reactions |
rel-K252a belongs to the indolocarbazole alkaloid family characterized by a bisindole pyrrole core structure, sharing this framework with staurosporine but differing in its glycosylation pattern [1] [10]. While staurosporine features a glycosidic bond between the aglycone and a β-D-glucopyranose moiety, K252a contains a more complex nine-membered ring system incorporating a unique sugar-amino acid hybrid structure that bridges the N12 and N13 positions [10]. This structural divergence confers distinct physicochemical properties, with K252a exhibiting greater polarity (logP ≈ 1.8) compared to staurosporine (logP ≈ 3.2), significantly influencing cellular uptake and biodistribution profiles [4].
Functionally, both compounds exhibit nanomolar inhibition of protein kinase C (PKC), with K252a demonstrating an IC₅₀ of 32.9 nM against purified PKC isoforms [1] [5]. However, their kinase inhibition profiles display notable differences: staurosporine broadly targets >80% of the human kinome with near-uniform potency, while K252a shows moderate selectivity toward PKC, tyrosine kinase TrkA, and myosin light chain kinase (MLCK) [7] [9] [10]. This selectivity differential arises from K252a's carbohydrate moiety, which imposes spatial constraints within the ATP-binding pocket, limiting access to kinases with smaller catalytic clefts [10]. In neuronal models, this selectivity profile translates to distinct biological outcomes—while both compounds induce neurite outgrowth in PC12 cells, K252a uniquely potentiates epidermal growth factor (EGF)-mediated differentiation without triggering the apoptosis associated with staurosporine treatment [4] [9].
Structure-activity relationship (SAR) studies of K252 analogs reveal that minor structural modifications profoundly influence biological activity. Hydrogenation of the lactam carbonyl (yielding K252b) reduces PKC inhibition 10-fold, while removal of the sugar moiety (K252c) abolishes kinase inhibition entirely [5] [10]. The C7 position emerges as a critical modification site; introduction of alkyl groups at this position enhances selectivity for engineered kinases with expanded ATP-binding pockets, providing a template for developing next-generation kinase inhibitors [10]. These structural insights have guided the development of clinical candidates such as midostaurin (PKC412), a benzoyl-staurosporine derivative approved for FLT3-mutated acute myeloid leukemia [4].
Table 3: Structural and Functional Comparison of K252a and Key Analogs
Compound | Core Structure | Key Modifications | Primary Targets | IC₅₀ Against PKC |
---|---|---|---|---|
rel-K252a | Indolocarbazole | N12-N13 bridged sugar | PKC, TrkA, MLCK | 32.9 nM |
Staurosporine | Indolocarbazole | β-D-Glucopyranose | Pan-kinase inhibitor | 2-5 nM |
K252b | Dihydro-K252a | Reduced lactam carbonyl | PKC (weak) | 350 nM |
K252c | Aglycone | No sugar moiety | Inactive | >10,000 nM |
UCN-01 | Hydroxy-staurosporine | 7-Hydroxyl group | Chk1, PKC | 4.2 nM |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4